4-Methyl-2-(3-methylcyclopentyl)pyrimidine-5-carboxylic acid

Lipophilicity Drug Design Physicochemical Profiling

4-Methyl-2-(3-methylcyclopentyl)pyrimidine-5-carboxylic acid (CAS 1482743-84-9) is a disubstituted pyrimidine-5-carboxylic acid derivative with molecular formula C12H16N2O2 and molecular weight 220.27 Da. It features a 3-methylcyclopentyl substituent at the 2-position, a methyl group at the 4-position, and a carboxylic acid at the 5-position of the pyrimidine ring.

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
Cat. No. B13648601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-(3-methylcyclopentyl)pyrimidine-5-carboxylic acid
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESCC1CCC(C1)C2=NC=C(C(=N2)C)C(=O)O
InChIInChI=1S/C12H16N2O2/c1-7-3-4-9(5-7)11-13-6-10(12(15)16)8(2)14-11/h6-7,9H,3-5H2,1-2H3,(H,15,16)
InChIKeyKRECERVDYJHNLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-(3-methylcyclopentyl)pyrimidine-5-carboxylic acid: Physicochemical Profile and Procurement Specifications


4-Methyl-2-(3-methylcyclopentyl)pyrimidine-5-carboxylic acid (CAS 1482743-84-9) is a disubstituted pyrimidine-5-carboxylic acid derivative with molecular formula C12H16N2O2 and molecular weight 220.27 Da . It features a 3-methylcyclopentyl substituent at the 2-position, a methyl group at the 4-position, and a carboxylic acid at the 5-position of the pyrimidine ring . The compound is commercially available at 98% purity from multiple vendors and is cited in patent literature as a key intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside drug candidates [1].

Why 4-Methyl-2-(3-methylcyclopentyl)pyrimidine-5-carboxylic acid Cannot Be Replaced by Common Pyrimidine-5-carboxylic Acid Analogs


Within the pyrimidine-5-carboxylic acid family, substitution pattern critically governs lipophilicity, stereochemistry, and synthetic utility. The 3-methyl group on the cyclopentyl ring of 4-Methyl-2-(3-methylcyclopentyl)pyrimidine-5-carboxylic acid introduces a chiral center and increases the fraction of sp3-hybridized carbons (Fsp3 = 0.583) relative to the unsubstituted cyclopentyl analog (Fsp3 = 0.545), which has been correlated with improved clinical success rates in drug discovery campaigns [1]. Furthermore, the specific 2-(3-methylcyclopentyl)-4-methyl-5-carboxylic acid substitution pattern is explicitly claimed as an intermediate in nucleoside analog patents, whereas alternative regioisomers (e.g., 4-carboxylic acid or 6-oxo derivatives) lack this documented synthetic role [2]. These physicochemical and intellectual property distinctions mean that substitution with a generic pyrimidine carboxylic acid cannot preserve experimental reproducibility or IP provenance.

Quantitative Differentiation Evidence: 4-Methyl-2-(3-methylcyclopentyl)pyrimidine-5-carboxylic acid vs. Closest Analogs


LogP Differentiation: Enhanced Lipophilicity vs. 2-Cyclopentyl-4-methylpyrimidine-5-carboxylic acid

The target compound exhibits a calculated LogP of 0.71, representing a 75% increase in lipophilicity compared to the des-methyl cyclopentyl analog 2-cyclopentyl-4-methylpyrimidine-5-carboxylic acid (LogP = 0.405), both determined under identical computational methodology by the same vendor . This difference arises from the additional methyl substituent on the cyclopentyl ring and directly impacts predicted membrane permeability and protein binding characteristics.

Lipophilicity Drug Design Physicochemical Profiling

Fsp3 Drug-Likeness Advantage: Higher sp3 Carbon Fraction vs. Closest Pyrimidine-5-carboxylic Acid Analog

The target compound possesses an Fsp3 value of 0.583, exceeding that of 2-cyclopentyl-4-methylpyrimidine-5-carboxylic acid (Fsp3 = 0.545) by 7.0% as reported by Fluorochem . Fsp3, the fraction of sp3-hybridized carbon atoms, has been positively correlated with clinical success rates: compounds with Fsp3 > 0.45 show significantly higher probability of advancing beyond Phase I trials compared to planar (low Fsp3) analogs [1].

Drug-likeness Fsp3 Lead Optimization

Stereochemical Complexity: Chiral Cyclopentyl Substituent vs. Achiral Cyclopentyl Analogs

The 3-methyl substituent on the cyclopentyl ring introduces a stereogenic center, giving the target compound 2 asymmetric atoms as catalogued by Fluorochem . In contrast, the closest commercial analog, 2-cyclopentyl-4-methylpyrimidine-5-carboxylic acid, possesses zero asymmetric centers on the cyclopentyl ring . This stereochemical feature enables enantioselective synthesis and chiral resolution studies that are inaccessible with the achiral analog.

Stereochemistry Chiral Resolution Structure-Activity Relationship

Purity Specification Advantage: 98% vs. 95% for the Closest Commercial Analog

The target compound is supplied at a minimum purity of 98% as specified by Fluorochem (Product Code F703691) and Leyan (Product No. 1361012) . In contrast, the closest commercial analog, 2-cyclopentyl-4-methylpyrimidine-5-carboxylic acid (CAS 1247806-29-6), carries a minimum purity specification of 95% from Fluorochem (Product Code F703699) . This 3-percentage-point difference in purity specification translates to a 60% reduction in total impurity burden (from 5% to 2%).

Purity Specification Quality Control Assay Reproducibility

Patent-Documented Synthetic Intermediate Utility: Differentiated Role in Nucleoside Analog Synthesis

The target compound is explicitly disclosed in Chinese patent CN102603652A (Henan Normal University, inventors including He Yan and Jia Xuefei) as an important intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines [1][2]. The patent describes operational advantages including simple and safe procedures, mild reaction conditions, and suitability for industrial production [2]. In contrast, the structurally similar analogs 2-cyclopentyl-4-methylpyrimidine-5-carboxylic acid (CAS 1247806-29-6) and 2-(3-methylcyclopentyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (CAS 1466115-20-7) are not cited in this nucleoside intermediate patent context, based on available literature.

Nucleoside Synthesis Antiviral Intermediate Carbocyclic Nucleoside

Optimal Procurement and Application Scenarios for 4-Methyl-2-(3-methylcyclopentyl)pyrimidine-5-carboxylic acid


Medicinal Chemistry: Carbocyclic Nucleoside Lead Optimization Programs

Research groups synthesizing 5-substituted pyrimidine carbocyclic nucleoside analogs as antiviral or anticancer agents should prioritize this compound as a key intermediate. The patent CN102603652A explicitly validates its use in this context and provides documented reaction conditions (hydroxy protection, methyl oxidation, deprotection sequence) with industrially scalable parameters [1]. The 98% purity specification ensures that downstream coupling reactions proceed with minimal side-product formation, and the chiral 3-methylcyclopentyl group enables stereospecific SAR exploration that the achiral cyclopentyl analog (CAS 1247806-29-6) cannot support.

Physicochemical Property Optimization: Higher-Fsp3 Scaffold for Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) campaigns seeking pyrimidine carboxylic acid building blocks with favorable drug-like properties should select this compound based on its Fsp3 value of 0.583, which exceeds both the 0.45 literature threshold associated with clinical success and the value of the closest commercial analog (Fsp3 = 0.545) [2]. The elevated sp3 fraction is predictive of improved aqueous solubility and reduced CYP450 inhibition liability, making this scaffold a strategically advantageous starting point for fragment growing or linking strategies.

Stereochemical SAR Studies: Enantioselective Target Engagement Profiling

For kinase or enzyme inhibitor programs where the target binding pocket discriminates between enantiomers, this compound provides a defined stereogenic center (2 asymmetric atoms) that enables chiral resolution and enantioselective potency comparison . The achiral 2-cyclopentyl analog (CAS 1247806-29-6) lacks this capability entirely. Procurement of the chiral compound allows measurement of eudysmic ratios and identification of the eutomer, which is essential for patent strategy and lead candidate selection.

High-Throughput Screening Library Design: LogP-Diversified Pyrimidine Subset

Screening collection curators building diversity-oriented pyrimidine libraries should include this compound to achieve LogP diversification within the pyrimidine-5-carboxylic acid chemotype. With a LogP of 0.71, it occupies a distinct lipophilicity space compared to the des-methyl analog (LogP = 0.405) . This 0.3 LogP unit separation is sufficient to probe differential membrane permeability and non-specific protein binding across a screening panel, enhancing the informational content of hit triage decisions.

Quote Request

Request a Quote for 4-Methyl-2-(3-methylcyclopentyl)pyrimidine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.